1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and linked via a carboxamide bridge to a 6-methoxybenzothiazole moiety. This structural configuration confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(20-2)8-12(10)21-14/h4-8H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABWUKORGHFPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The general synthetic route includes:
Preparation of 6-methoxy-1,3-benzothiazole: This intermediate can be synthesized through the cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid: This intermediate can be prepared by the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation.
Coupling Reaction: The final step involves the coupling of 6-methoxy-1,3-benzothiazole with 1-ethyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to form corresponding carboxylic acids or salts.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 h) | 1-Ethyl-1H-pyrazole-5-carboxylic acid | 72% | |
| Basic hydrolysis | 2M NaOH, 80°C (8 h) | Sodium 1-ethyl-1H-pyrazole-5-carboxylate | 85% |
Key findings:
-
Acidic conditions favor protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.
-
Base-mediated hydrolysis proceeds via a tetrahedral intermediate, with higher yields due to reduced side reactions.
N-Alkylation of Pyrazole
The pyrazole nitrogen undergoes alkylation under mild conditions due to its electron-rich nature.
| Reagent | Solvent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl iodide | DMF, K2CO3 (60°C, 6 h) | N,N-Diethyl derivative | 68% | |
| Benzyl bromide | THF, NaH (0°C → RT, 4 h) | N-Benzyl-N-ethyl variant | 54% |
Notable observations:
-
Steric hindrance from the 6-methoxybenzothiazole group reduces reaction rates compared to simpler pyrazoles.
-
Selectivity for N1-alkylation over N2-alkylation is >95% due to electronic effects.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes nitration and sulfonation at specific positions.
| Reaction | Reagents/Conditions | Position/Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 (0°C, 2 h) | 5-Nitro-6-methoxybenzothiazole derivative | 61% | |
| Sulfonation | SO3/H2SO4 (50°C, 4 h) | 5-Sulfo-6-methoxybenzothiazole | 48% |
Mechanistic insights:
-
Methoxy group at C6 directs electrophiles to C5 via resonance (+M effect) .
-
Steric protection from the pyrazole-carboxamide moiety prevents substitution at C2/C7 .
Cross-Coupling Reactions
The benzothiazole system participates in palladium-catalyzed couplings for structural diversification.
Critical parameters:
-
Methoxy group enhances electron density, improving oxidative addition efficiency .
-
Carboxamide coordination to palladium moderates reaction rates.
Demethylation of Methoxy Group
The 6-methoxy group undergoes demethylation under harsh acidic or reductive conditions.
| Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr3-mediated | BBr3, DCM (−78°C → RT, 6 h) | 6-Hydroxybenzothiazole derivative | 82% | |
| Reductive | H2, Pd/C, EtOH (50 psi, 24 h) | 6-Hydroxy variant (minor pathway) | 24% |
Applications:
Cyclization Reactions
The carboxamide group participates in heterocycle-forming reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl3 | Toluene, reflux (8 h) | Thiazolo[5,4-d]pyrimidine fused system | 71% | |
| NH2NH2·H2O | EtOH, 80°C (4 h) | Pyrazolo[3,4-e]benzothiazole | 63% |
Synthetic utility:
Oxidation/Reduction Pathways
Selective transformations of functional groups:
| Process | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrazole oxidation | mCPBA, DCM (0°C, 2 h) | Pyrazole N-oxide | 89% | |
| Ethyl group oxidation | KMnO4, H2O/acetone (RT, 12 h) | Carboxylic acid at ethyl position | 41% |
Challenges:
-
Over-oxidation of benzothiazole sulfur occurs with strong oxidants (e.g., H2O2).
Key Reactivity Trends
-
Steric Effects : Bulky 6-methoxybenzothiazole group slows reactions at the adjacent C2 position .
-
Electronic Effects : Pyrazole’s electron-rich N-H enhances susceptibility to alkylation, while the methoxy group directs EAS to C5 .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in cross-couplings by stabilizing intermediates .
Scientific Research Applications
1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Modifications on the Benzothiazole Moiety
Substituents on the benzothiazole ring significantly impact biological activity and physicochemical properties:
- 6-Methoxy vs.
- 6-Ethoxy : Ethoxy groups improve lipophilicity and solubility, balancing bioavailability and metabolic stability .
Variations in the Pyrazole Ring
Modifications to the pyrazole ring influence steric and electronic properties:
- Ethyl vs. Methyl groups are smaller, allowing tighter binding in sterically restricted pockets .
Antimicrobial Activity
- 6-Methoxybenzothiazole Derivatives : Exhibit strong inhibition against Gram-negative bacteria (e.g., E. coli MIC: 3.125 µg/ml) by targeting DNA gyrase .
- 6-Chlorobenzothiazole Derivatives : Higher potency but with cytotoxicity risks (e.g., hepatotoxicity in preclinical models) .
Anti-inflammatory Activity
Pyrazole-carboxamide hybrids with electron-donating groups (e.g., methoxy) show improved anti-inflammatory activity (ED50: 18–36 mg/kg) compared to electron-withdrawing substituents .
Physicochemical Properties
| Property | This compound | N-(6-chloro-1,3-benzothiazol-2-yl) Analog |
|---|---|---|
| Molecular Weight | 396.47 g/mol | 387.89 g/mol |
| LogP (Predicted) | 3.2 | 3.8 |
| Solubility (mg/mL) | 0.12 (aqueous) | 0.05 (aqueous) |
| Hydrogen Bond Acceptors | 8 | 7 |
- Higher LogP in chloro-substituted analogs correlates with increased membrane permeability but lower solubility .
Biological Activity
1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its pharmacological effects.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 6-methoxy-1,3-benzothiazole derivatives with pyrazole and carboxamide functionalities. The general synthetic route includes:
- Formation of Benzothiazole Derivative : The starting material, 6-methoxy-1,3-benzothiazol-2-amine, is reacted under controlled conditions with various reagents to yield the benzothiazole core.
- Pyrazole Formation : Subsequently, a pyrazole moiety is introduced through condensation reactions.
- Carboxamide Introduction : Finally, the carboxamide group is attached to complete the synthesis of the target compound.
The reaction conditions often involve solvents like acetone and catalysts such as potassium carbonate to facilitate the formation of the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The compound exhibited selective inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-Ethyl-N-(...) | 25 | Staphylococcus aureus |
| 1-Ethyl-N-(...) | 50 | Escherichia coli |
| Isoniazid | 25 | Mycobacterium tuberculosis |
These findings indicate that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable case study investigated the effects of this compound on T-cell proliferation. The results indicated that it acted as a selective inhibitor with an IC50 value of approximately , highlighting its potential in immunomodulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : The compound can be synthesized via multi-step cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting ethyl acetoacetate with hydrazines under reflux conditions in ethanol or methanol . Optimization involves adjusting catalysts (e.g., POCl₃ for cyclization ) and solvents (e.g., DMF for solubility ). Purity is enhanced using column chromatography with silica gel (60–120 mesh) and validated via elemental analysis (C, H, N) with <0.4% deviation from theoretical values .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while benzothiazole methoxy groups resonate at δ 3.8–4.0 ppm .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and benzothiazole (C-S, ~680 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-N-C angles in pyrazole core: ~120°) .
Q. What preliminary biological screening approaches are recommended to assess the compound's bioactivity?
- Methodology : Use in vitro assays such as:
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Docking Simulations : Preliminary binding affinity predictions using AutoDock Vina with PDB receptors (e.g., COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational predictions and experimental results regarding the compound's receptor-binding affinity?
- Methodology :
- Re-evaluate Force Fields : Use hybrid QM/MM simulations to refine docking parameters (e.g., solvation effects) .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
- Statistical Analysis : Apply bootstrapping or Bayesian inference to quantify uncertainty in computational models .
Q. What methodologies are appropriate for investigating the compound's structure-activity relationships (SAR) when initial mutagenicity screening shows unexpected results?
- Methodology :
- Analog Synthesis : Introduce substituents at the pyrazole 1-ethyl or benzothiazole 6-methoxy positions to isolate toxicophores .
- Ames Test : Assess mutagenicity in TA98 and TA100 strains with/without metabolic activation .
- Molecular Dynamics : Simulate metabolite interactions (e.g., epoxide formation) with DNA using GROMACS .
Q. How should researchers design experiments to validate the compound's mechanism of action when conflicting biochemical assay data emerges?
- Methodology :
- Orthogonal Assays : Combine Western blotting (protein expression) with CRISPR-Cas9 knockout models to confirm target engagement .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., enzyme inhibition) under varying pH/temperature .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-3-carboxamides) to identify assay-specific artifacts .
Q. What advanced computational modeling techniques can predict the compound's metabolic stability, and how should these models be validated experimentally?
- Methodology :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate hepatic clearance and CYP450 inhibition .
- Microsomal Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS at 0, 15, 30, 60 minutes .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in vivo .
Data Contradiction Analysis
- Case Example : If NMR suggests a planar pyrazole ring but X-ray shows puckering:
- Resolution : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries. Adjust for crystal packing forces in X-ray data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
